molecular formula C12H10N2O2S B4340680 3-Hydroxy-2-thiophen-2-yl-1,2-dihydroquinazolin-4-one

3-Hydroxy-2-thiophen-2-yl-1,2-dihydroquinazolin-4-one

Cat. No.: B4340680
M. Wt: 246.29 g/mol
InChI Key: OVWQPDCULUSUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that features a quinazolinone core with a thienyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-thiophen-2-yl-1,2-dihydroquinazolin-4-one typically involves the catalytic enantioselective hydrogenation of the corresponding ketones . This process can be optimized by using specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes, where the reaction conditions are carefully controlled to ensure consistency and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The thienyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Hydroxy-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-thiophen-2-yl-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-(2-thienyl)-2,3-dihydro-4(1H)-quinazolinone is unique due to its specific quinazolinone core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-2-thiophen-2-yl-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c15-12-8-4-1-2-5-9(8)13-11(14(12)16)10-6-3-7-17-10/h1-7,11,13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWQPDCULUSUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-thiophen-2-yl-1,2-dihydroquinazolin-4-one
Reactant of Route 2
3-Hydroxy-2-thiophen-2-yl-1,2-dihydroquinazolin-4-one
Reactant of Route 3
3-Hydroxy-2-thiophen-2-yl-1,2-dihydroquinazolin-4-one
Reactant of Route 4
3-Hydroxy-2-thiophen-2-yl-1,2-dihydroquinazolin-4-one
Reactant of Route 5
3-Hydroxy-2-thiophen-2-yl-1,2-dihydroquinazolin-4-one
Reactant of Route 6
3-Hydroxy-2-thiophen-2-yl-1,2-dihydroquinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.